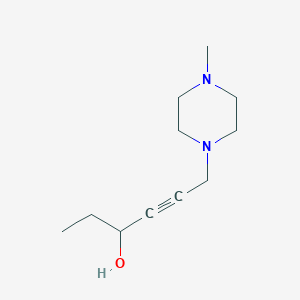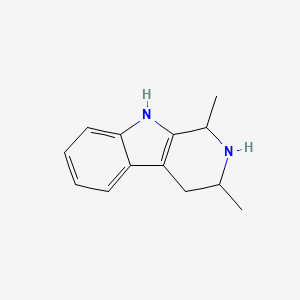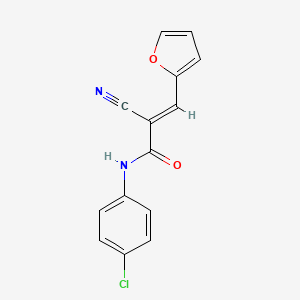![molecular formula C15H14BrNO4 B11092917 (4Z)-4-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B11092917.png)
(4Z)-4-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4Z)-4-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one is a synthetic organic molecule characterized by its complex structure, which includes a brominated benzylidene group, a methoxy group, and an oxazol-5(4H)-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one typically involves multiple steps:
Formation of the Benzylidene Intermediate: The initial step often involves the bromination of a suitable benzaldehyde derivative, followed by methoxylation and allylation to introduce the methoxy and prop-2-en-1-yloxy groups, respectively.
Cyclization to Form the Oxazol-5(4H)-one Ring: The benzylidene intermediate is then subjected to cyclization with an appropriate amide or nitrile under acidic or basic conditions to form the oxazol-5(4H)-one ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and prop-2-en-1-yloxy groups.
Reduction: Reduction reactions can target the bromine atom or the oxazol-5(4H)-one ring.
Substitution: The bromine atom is a reactive site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Products may include aldehydes, ketones, or carboxylic acids.
Reduction: Reduced forms of the compound, such as dehalogenated derivatives.
Substitution: Substituted derivatives where the bromine atom is replaced by other functional groups.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its reactive sites allow for various functionalizations, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound’s structure suggests potential biological activity, such as antimicrobial or anticancer properties. Research may focus on its interaction with biological targets, including enzymes and receptors.
Industry
In materials science, the compound could be used in the development of novel polymers or as a precursor for advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (4Z)-4-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one exerts its effects depends on its application. In biological systems, it may interact with molecular targets such as enzymes, disrupting their normal function. The pathways involved could include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
(4Z)-4-[3-bromo-5-methoxybenzylidene]-2-methyl-1,3-oxazol-5(4H)-one: Lacks the prop-2-en-1-yloxy group.
(4Z)-4-[3-bromo-4-(prop-2-en-1-yloxy)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one: Lacks the methoxy group.
Uniqueness
The presence of both the methoxy and prop-2-en-1-yloxy groups in (4Z)-4-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one makes it unique compared to its analogs. These groups can significantly influence the compound’s reactivity and biological activity, offering distinct advantages in specific applications.
Properties
Molecular Formula |
C15H14BrNO4 |
|---|---|
Molecular Weight |
352.18 g/mol |
IUPAC Name |
(4Z)-4-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C15H14BrNO4/c1-4-5-20-14-11(16)6-10(8-13(14)19-3)7-12-15(18)21-9(2)17-12/h4,6-8H,1,5H2,2-3H3/b12-7- |
InChI Key |
BSICADCZGKQUKV-GHXNOFRVSA-N |
Isomeric SMILES |
CC1=N/C(=C\C2=CC(=C(C(=C2)Br)OCC=C)OC)/C(=O)O1 |
Canonical SMILES |
CC1=NC(=CC2=CC(=C(C(=C2)Br)OCC=C)OC)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 2-[(4-iodo-2,6-dimethylphenyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B11092843.png)
![(9E)-9-hydrazinylidene-4-methyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one](/img/structure/B11092844.png)
![2-[(2,5-Dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B11092856.png)

![N-(2-ethoxyphenyl)-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11092873.png)
![4-bromo-N-{4-hydroxy-2,6-dimethyl-3-[(4-methylphenyl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B11092877.png)

![phenyl 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11092893.png)
![5-Bromo-2-hydroxybenzaldehyde [4-(2-bromo-4-methylanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B11092899.png)
![2-[(2Z)-4-(naphthalen-2-yl)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazol-3(2H)-yl]ethanol](/img/structure/B11092903.png)
![N-(2,4-dichlorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B11092904.png)
![1-(4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}phenyl)ethanone](/img/structure/B11092908.png)

